Rhinacanthin E

Descripción

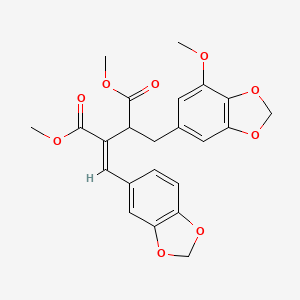

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H22O9 |

|---|---|

Peso molecular |

442.4 g/mol |

Nombre IUPAC |

dimethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butanedioate |

InChI |

InChI=1S/C23H22O9/c1-26-19-9-14(10-20-21(19)32-12-31-20)7-16(23(25)28-3)15(22(24)27-2)6-13-4-5-17-18(8-13)30-11-29-17/h4-6,8-10,16H,7,11-12H2,1-3H3/b15-6+ |

Clave InChI |

QOUBFZQTKRLGGJ-GIDUJCDVSA-N |

SMILES isomérico |

COC1=CC(=CC2=C1OCO2)CC(/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC)C(=O)OC |

SMILES canónico |

COC1=CC(=CC2=C1OCO2)CC(C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC)C(=O)OC |

Sinónimos |

rhinacanthin E |

Origen del producto |

United States |

Botanical Origin and Bioproduction Methodologies

Plant Source: Rhinacanthus nasutus (L.) Kurz and its Geographic Distribution

Rhinacanthus nasutus (L.) Kurz is a plant species belonging to the Acanthaceae family. japsonline.compsu.ac.th It is known by various common names, including Snake Jasmine, due to the shape of its flowers, and also as Rhinacanthus communis Nees. nih.govpsu.ac.th This plant is a small shrub, typically growing to a height of 60 to 200 cm. japsonline.compsu.ac.th It features erect and branched stems, simple and opposite leaves that are lanceolate in shape, and white, bisexual flowers with a bilabiate corolla. psu.ac.th

The geographic distribution of Rhinacanthus nasutus is primarily in tropical and subtropical regions of the Old World. japsonline.com It is widely found in Southeast Asia, South China, and India. japsonline.compsu.ac.th In countries like Sri Lanka, it is a common roadside plant, particularly at the edges of jungles in dry regions. ujconline.net Its distribution in Sri Lanka includes the Southern and North Central provinces. ujconline.net The plant is often found growing wild in road bushes and is a shade-loving perennial shrub. japsonline.com

Extraction and Isolation Strategies for Rhinacanthin E from Plant Parts

This compound, along with other rhinacanthins, is found in different parts of the Rhinacanthus nasutus plant, including the roots, leaves, and aerial parts. nih.govjapsonline.comiiarjournals.orgpsu.ac.th Studies have indicated that rhinacanthins tend to accumulate significantly in the roots and leaves, with lower concentrations in the stems. psu.ac.th The harvesting period can influence the total rhinacanthin content, with leaves and roots harvested before blooming potentially yielding higher amounts. psu.ac.th

Various strategies are employed for the extraction and isolation of this compound. Generally, this involves using organic solvents to obtain crude extracts from dried and powdered plant material. For instance, methanol (B129727) extract of the root has been fractionated using sequential organic solvent extraction, including with n-hexane and ethyl acetate (B1210297). iiarjournals.org Ethyl acetate has also been chosen as a solvent for the extraction of rhinacanthin compounds from dried and ground leaves, often involving refluxing the plant material in the solvent. mdpi.com

Following initial extraction, chromatographic techniques are commonly used for the isolation and purification of specific compounds like this compound. This can involve column chromatography with stationary phases such as silica (B1680970) gel and elution with solvent mixtures of varying polarities, such as chloroform-methanol or hexane-ethyl acetate. iiarjournals.orgmdpi.com Anion exchange resin columns have also been used to obtain rhinacanthin-rich fractions before further purification. mdpi.com

Advanced Bioproduction Systems for Rhinacanthin Production

Advanced bioproduction systems offer alternative approaches to traditional cultivation for the production of valuable plant secondary metabolites like rhinacanthins. These methods can provide more controlled environments and potentially enhance compound yields.

Plant Tissue Culture Approaches

Plant tissue culture techniques involve growing plant cells, tissues, or organs in a sterile laboratory environment on nutrient media. These methods can be used for the propagation of Rhinacanthus nasutus and for the potential production of rhinacanthins. japsonline.comujconline.net

Hairy Root Cultures

Hairy root cultures are a type of plant tissue culture induced by infection with the bacterium Agrobacterium rhizogenes. mdpi.com This genetic transformation leads to the rapid growth of roots that can produce secondary metabolites at levels comparable to or even exceeding those in the parent plant. mdpi.com Studies have investigated the induction of hairy roots from different explants of Rhinacanthus nasutus, such as leaves, stems, and cotyledons, using Agrobacterium rhizogenes. cabidigitallibrary.org The choice of culture medium, such as Murashige and Skoog (MS) medium, and the addition of substances like sucrose (B13894) can influence both root biomass and rhinacanthin content in these cultures. cabidigitallibrary.org

Research has evaluated the content of specific rhinacanthins, including rhinacanthin-C, -D, and -N, in Rhinacanthus nasutus hairy root cultures. cabidigitallibrary.org For example, one study reported the following maximum contents in hairy root cultures on MS medium with 4% sucrose after 6 weeks:

| Rhinacanthin | Content (mg/g DW) |

| Rhinacanthin-C | 4.4 |

| Rhinacanthin-D | 0.69 |

| Rhinacanthin-N | 0.21 |

DW: Dry Weight cabidigitallibrary.org

These findings suggest that hairy root cultures can be an effective system for the production of rhinacanthins. cabidigitallibrary.org

Cell Suspension Cultures

Cell suspension cultures involve growing plant cells dispersed in a liquid nutrient medium. This method allows for the large-scale cultivation of plant cells for secondary metabolite production. Studies have explored the establishment of Rhinacanthus nasutus cell suspension cultures using media like Gamborg's B5 liquid medium supplemented with plant growth regulators such as indole-3-butyric acid (IBA) and 6-benzylaminopurine (B1666704) (BA). tandfonline.compsu.ac.th However, some initial studies indicated that rhinacanthins might not accumulate in R. nasutus cell suspension cultures under certain plant growth regulator combinations, potentially due to the absence of necessary enzymes or cellular compartments for rhinacanthin biosynthesis and accumulation in this system. psu.ac.th Despite this, cell suspension cultures have been used in elicitation experiments to investigate the potential for enhanced rhinacanthin production. psu.ac.th

Hydroponic Cultivation Systems and Elicitation Strategies

Hydroponics is a soilless cultivation method where plants are grown in nutrient solutions. nih.gov This system offers advantages such as controlled growth conditions and potentially higher yields compared to soil-based cultivation. nih.gov A hydroponics system for Rhinacanthus nasutus has been established as an alternative to commercially available roots, producing dried root biomass with notable rhinacanthin content. jyoungpharm.org

Elicitation is a technique that involves applying stress factors or signaling molecules to plants or plant cultures to stimulate the production of secondary metabolites. nih.govjyoungpharm.org Elicitation techniques can be readily applied in hydroponic systems to enhance the production of phytoalexins and other compounds like rhinacanthins. jyoungpharm.org

Research has investigated the effect of various elicitors on rhinacanthin production in Rhinacanthus nasutus hydroponic root systems. Elicitors tested include chitosan (B1678972), Trichoderma harzianum extract, sodium alginate, lawsone, methyl jasmonate, and salicylic (B10762653) acid. jyoungpharm.org Studies have shown that certain elicitors can significantly enhance rhinacanthin production in both roots and leaves of hydroponically grown plants. jyoungpharm.org

The following table summarizes the effects of some elicitors on total rhinacanthin content in R. nasutus roots and leaves in a hydroponic system:

| Elicitor | Concentration | Total Rhinacanthin Content in Roots (% w/w) | Total Rhinacanthin Content in Leaves (% w/w) | Fold Increase in Roots (vs. untreated) | Suitable Elicitor Contact Period (Roots) |

| Untreated | - | 2.7 | 4.6 | 1.0 | - |

| Chitosan | 0.15 mg/mL | 6.0-6.1 | 5.4 (at 24h) | 2.2 | 48 h |

| T. harzianum extract | 1.0 mg/mL | 6.0-6.1 | 6.7 | 2.2 | 24 h |

| Lawsone | 3.0 µM | 4.6 | 5.1 | 1.7 | 72 h |

| Salicylic acid | 100 µM | 3.4 | - | 1.3 | - |

Data compiled from search results. jyoungpharm.org

These findings demonstrate that optimizing elicitation strategies in hydroponic systems can lead to markedly increased rhinacanthin content in R. nasutus. jyoungpharm.org

Biotic Elicitors (e.g., Trichoderma harzianum extract, chitosan)

Biotic elicitors are compounds derived from biological organisms, such as fungi or bacteria, or molecules that are part of a plant's natural defense signaling pathway. Studies have demonstrated the effectiveness of biotic elicitors like Trichoderma harzianum extract and chitosan in enhancing this compound production in Rhinacanthus nasutus. jyoungpharm.org

Research utilizing a hydroponics system for R. nasutus showed that both chitosan and T. harzianum extract significantly increased rhinacanthin production. jyoungpharm.org Specifically, optimal concentrations of chitosan (0.15 mg/mL) and T. harzianum extract (1.0 mg/mL) resulted in substantial increases in total rhinacanthin content in the roots. jyoungpharm.org The highest content achieved with these elicitors was reported to be up to 6.0-6.1% w/w, which represented a 2.2-fold increase compared to untreated roots (2.7% w/w). jyoungpharm.org

The contact period between the elicitor and the plant material is crucial for maximizing production. For chitosan elicitation in roots, an optimal contact period of 48 hours was identified. jyoungpharm.org For T. harzianum extract, a shorter contact period of 24 hours was found to be optimal for root rhinacanthin production. jyoungpharm.org Extending the contact period beyond the optimum for chitosan and T. harzianum extract could lead to a decrease in rhinacanthin production. jyoungpharm.org In leaves, a 24-hour treatment with chitosan gave the highest rhinacanthin content (5.4% w/w), while T. harzianum extract showed the highest content (6.7% w/w) after 24 hours, with variations between 24 and 72 hours not significantly affecting production. jyoungpharm.org

The following table summarizes key findings regarding the effect of biotic elicitors on rhinacanthin production in R. nasutus roots:

| Biotic Elicitor | Optimal Concentration | Optimal Contact Period (Roots) | Total Rhinacanthin Content (Optimal) | Fold Increase vs. Control (Roots) |

| Chitosan | 0.15 mg/mL | 48 hours | 6.0-6.1% w/w | 2.2 |

| Trichoderma harzianum extract | 1.0 mg/mL | 24 hours | 6.0-6.1% w/w | 2.2 |

Note: Data primarily derived from studies on R. nasutus hydroponics system. jyoungpharm.org

Abiotic Elicitors (e.g., lawsone, salicylic acid)

Abiotic elicitors are non-biological factors that can induce secondary metabolite production in plants. Lawsone and salicylic acid are examples of abiotic elicitors that have been investigated for their effects on this compound production in R. nasutus. jyoungpharm.org

Studies in R. nasutus hydroponic cultures demonstrated that both lawsone and salicylic acid significantly increased rhinacanthin production. jyoungpharm.org Lawsone at an optimal concentration of 3.0 µM increased rhinacanthin production up to 4.6% w/w. jyoungpharm.org Salicylic acid at an optimal concentration of 100 µM increased production up to 3.4% w/w. jyoungpharm.org While both were effective, chitosan and T. harzianum extract generally resulted in higher rhinacanthin content compared to lawsone and salicylic acid in the root system studied. jyoungpharm.org

The optimal contact period for lawsone elicitation in roots was found to be 72 hours, indicating a different response dynamic compared to the biotic elicitors studied. jyoungpharm.org Unlike lawsone, the amount of salicylic acid did not appear to significantly influence rhinacanthin production within the tested range, although it did cause a significant increase compared to the control. jyoungpharm.org

Research on hairy root cultures of R. nasutus also explored the effect of salicylic acid on rhinacanthin accumulation, specifically focusing on rhinacanthin-C, -D, and -N. researchgate.net While methyl jasmonate was found to be more efficient, salicylic acid treated cultures showed significantly higher amounts of these rhinacanthins compared to the control. researchgate.net A concentration-dependent response was observed with salicylic acid, where increasing concentrations led to a decrease in fresh and dry weight of the hairy roots, but increased rhinacanthin content. researchgate.net

The following table summarizes key findings regarding the effect of abiotic elicitors on rhinacanthin production in R. nasutus roots:

| Abiotic Elicitor | Optimal Concentration | Optimal Contact Period (Roots) | Total Rhinacanthin Content (Optimal) |

| Lawsone | 3.0 µM | 72 hours | 4.6% w/w |

| Salicylic acid | 100 µM | Not specified as optimal range | 3.4% w/w |

Note: Data primarily derived from studies on R. nasutus hydroponics system. jyoungpharm.org

These studies highlight the potential of utilizing both biotic and abiotic elicitors as effective strategies to enhance the bioproduction of this compound in controlled cultivation systems of Rhinacanthus nasutus.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Rhinacanthin E (e.g., lignan (B3055560) pathway)

The biosynthesis of this compound is proposed to follow the general lignan pathway, which originates from the shikimate and phenylpropanoid pathways. researchgate.netnih.govbioone.orgnih.gov These foundational pathways are responsible for producing the aromatic amino acid L-phenylalanine, the primary precursor for a vast array of plant secondary metabolites. researchgate.netnih.gov

The proposed biosynthetic route can be outlined as follows:

Shikimate Pathway : This pathway begins with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), to produce chorismate. bioone.orgfrontiersin.org Chorismate is the branch-point intermediate for the synthesis of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.net For lignan biosynthesis, L-phenylalanine is the key starting material. researchgate.netnih.gov

Phenylpropanoid Pathway : The entry point into this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. nih.gov A series of subsequent hydroxylation and methylation reactions convert cinnamic acid into various hydroxycinnamic acids and their corresponding CoA esters. These steps lead to the formation of monolignols, which are the C6-C3 monomeric building blocks of both lignans (B1203133) and lignin. nih.gov The most common monolignol precursor for lignans is coniferyl alcohol. nih.gov

Lignan-Specific Pathway (Oxidative Coupling) : The defining step in lignan biosynthesis is the stereospecific dimerization of two monolignol units. nih.gov For many lignans, this involves the oxidative coupling of two coniferyl alcohol radicals to form the initial lignan scaffold, typically (+)-pinoresinol or (-)-pinoresinol. oup.comresearchgate.netarkat-usa.org This radical coupling reaction is highly controlled to ensure specific regio- and stereochemistry. oup.comnih.gov

Post-Coupling Modifications : Following the initial dimerization, the resulting lignan scaffold (e.g., pinoresinol) undergoes a series of enzymatic modifications. These can include reductions, oxidations, and methylations that lead to the vast structural diversity observed in the lignan family. arkat-usa.orgnsf.gov Enzymes such as pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol dehydrogenases (SDHs) are key players in these transformations, converting furofuran lignans like pinoresinol into other scaffolds such as dibenzylbutane and dibenzylbutyrolactone lignans. arkat-usa.orgresearchgate.netuni-duesseldorf.de The specific sequence of these modifications starting from a common lignan precursor would ultimately lead to the unique structure of this compound.

| Precursor | Originating Pathway | Role |

|---|---|---|

| L-Phenylalanine | Shikimate Pathway | Primary aromatic amino acid precursor. |

| Cinnamic Acid | Phenylpropanoid Pathway | Formed from L-phenylalanine; entry into phenylpropanoid metabolism. nih.gov |

| Coniferyl Alcohol | Phenylpropanoid Pathway | Monolignol monomer that undergoes dimerization to form the lignan backbone. nih.gov |

| Pinoresinol | Lignan Pathway | Common early intermediate formed by the coupling of two coniferyl alcohol units. oup.comarkat-usa.org |

Enzymatic Mechanisms Involved in this compound Formation

The formation of this compound relies on a suite of specific enzymes that catalyze each step of the biosynthetic pathway. While the enzymes for the terminal steps to this compound are not fully characterized, the mechanisms for the formation of its core lignan structure are well-understood.

The most critical enzymatic mechanism is the oxidative coupling of monolignols. This reaction is typically catalyzed by a one-electron oxidase, such as a laccase or peroxidase, which generates monolignol radicals. nih.gov In the absence of control, these radicals would couple non-selectively to form a random mixture of products. However, in plants, this process is precisely guided by a unique class of non-catalytic proteins known as Dirigent Proteins (DIRs) . researchgate.netoup.comnih.gov

The mechanism involving DIRs proceeds as follows:

An oxidase (e.g., laccase) generates phenoxy radicals from two monolignol (e.g., coniferyl alcohol) molecules. arkat-usa.orgnih.gov

The dirigent protein captures these two radicals and holds them in a specific orientation within its binding sites. oup.comresearchgate.net

This precise orientation forces a regio- and stereospecific coupling, leading to the formation of a single, optically pure lignan isomer, such as (+)-pinoresinol. oup.comresearchgate.netoup.comnih.gov

Following this crucial coupling step, other enzymes modify the basic lignan structure. Pinoresinol-lariciresinol reductases (PLRs) are NADPH-dependent enzymes that catalyze the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. arkat-usa.orguni-duesseldorf.deresearchgate.net Subsequently, secoisolariciresinol dehydrogenase (SDH) , an NAD(P)H-dependent enzyme, oxidizes secoisolariciresinol to matairesinol, which involves the formation of a lactone ring. arkat-usa.orgnsf.govuni-duesseldorf.de Further tailoring enzymes would then be required to produce the final structure of this compound.

| Enzyme/Protein | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step of the phenylpropanoid pathway. nih.govnih.gov |

| Laccases/Peroxidases | - | Generate monolignol radicals for coupling. oup.comnih.gov |

| Dirigent Protein | DIR | Mediates regio- and stereospecific coupling of monolignol radicals. researchgate.netoup.comnih.govfrontiersin.org |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol and lariciresinol. uni-duesseldorf.deresearchgate.netnih.gov |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. arkat-usa.orguni-duesseldorf.de |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and molecular levels, often as part of the plant's defense response to biotic and abiotic stress. The production of lignans can be significantly enhanced by the application of elicitors, which are molecules that trigger a defense response.

Regulation occurs primarily at the transcriptional level, where the expression of genes encoding key biosynthetic enzymes is controlled. Studies on related lignan pathways have shown that the expression of genes like PAL and PLR can be upregulated in response to various stimuli. nih.govresearchgate.net

Several signaling molecules are implicated in this regulatory network:

Hydrogen Peroxide (H₂O₂) : Elicitors can induce the production of H₂O₂, which acts as a second messenger, leading to the increased transcription of lignan biosynthetic genes. nih.govnih.gov

Nitric Oxide (NO) and Calcium (Ca²⁺) : These are also crucial signaling molecules that work in concert with H₂O₂. Their increased cytosolic concentrations can trigger a signaling cascade that ultimately enhances the expression of pathway genes like PAL and PLR. nih.govresearchgate.netnih.gov

Phytohormones : Hormones such as jasmonic acid and salicylic (B10762653) acid (SA) are well-known regulators of plant secondary metabolism. These signaling molecules can mediate the plant's response to elicitors, leading to the accumulation of defensive compounds like lignans. nih.govresearchgate.net

This complex signaling network allows the plant to finely tune the production of this compound and other lignans in response to environmental cues, ensuring that these energy-intensive compounds are synthesized when needed for defense or development.

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Rhinacanthin E

While specific strategies for the total synthesis of this compound are not detailed in the provided search results, the synthesis of other rhinacanthins, such as rhinacanthin A, has been reported psu.edujst.go.jp. For instance, a concise synthesis of (±)-rhinacanthin A was achieved in two steps starting from dehydro-α-lapachone psu.edu. This involved epoxidation followed by chemo- and regioselective reduction psu.edu. Dehydro-α-lapachone itself was synthesized from 4-methoxy-1-naphthol (B1194100) psu.edu. These examples highlight that total synthesis often involves multi-step routes from simpler starting materials, utilizing specific chemical reactions to build the complex structure of the target molecule.

Synthetic Approaches to this compound Analogues

Synthetic approaches have been developed to create analogues of rhinacanthins, primarily focusing on naphthoquinone esters, which are common structural features in many rhinacanthin compounds nih.govacs.org. One approach involves the esterification of naphthoquinone-3-(propan-3'-ols) with various carboxylic acids, such as benzoic or naphthoic acids nih.gov. This method has been used to synthesize numerous novel naphthoquinone esters with high yields nih.gov. Another study reported the synthesis of twenty-six novel naphthoquinone aliphatic esters through the esterification of 1,4-naphthoquinone (B94277) alcohols with different aliphatic acids acs.org. The 1,4-naphthoquinone alcohols were prepared from 1-hydroxy-2-naphthoic acid through a multi-step synthesis acs.org. These synthetic efforts aim to explore how modifications to the side chains or the core naphthoquinone structure influence the properties of the resulting analogues tandfonline.com. The synthesis of specific rhinacanthin analogues has been adapted from previously published methods springermedizin.de.

Structure Activity Relationship Sar Investigations of Rhinacanthin E and Its Analogs

Elucidation of Key Pharmacophores for Biological Efficacy

While specific detailed pharmacophore elucidation studies solely focused on Rhinacanthin E are limited in the provided literature, studies on related rhinacanthins, particularly the naphthoquinone esters, offer insights into structural features that contribute to biological activity. For the naphthoquinone ester rhinacanthins, the presence of a C-3 hydroxy group has been indicated as important for significant cytotoxicities against certain cancer cell lines. nih.govnih.gov Additionally, the nature and substitution pattern of the ester side chain play a role, with two methyl substituents at the C-2' of the propyl chain conferring more potent cytotoxicity compared to one or no methyl group. nih.govnih.gov Naphthoate esters have also exhibited greater cytotoxicity than benzoate (B1203000) esters in this series. nih.govnih.gov

This compound, being a lignan (B3055560) and not a naphthoquinone ester, possesses a different core structure characterized by two methylenedioxyphenyl (MDP) groups. nih.gov Its reported antiviral activity against influenza virus suggests that the lignan scaffold and its specific substituents constitute a pharmacophore responsible for this effect. researchgate.netctdbase.orgnih.govmdpi.comcgl.org.cn Comparative studies with other rhinacanthins, including both lignans (B1203133) and naphthoquinone esters, help to delineate the structural requirements for different biological activities.

Impact of Structural Modifications on Bioactivity Profiles

Research on the impact of structural modifications on the bioactivity of rhinacanthins has primarily focused on the naphthoquinone ester derivatives. These studies have shown that even subtle changes to the side chain or the naphthoquinone core can significantly alter their cytotoxic and other biological properties. For instance, the presence or absence of a C-3 hydroxy group in naphthoquinone esters dramatically affects their cytotoxicity. nih.govnih.gov Similarly, the number and position of methyl groups on the propyl chain influence potency. nih.govnih.gov

Although detailed studies on systematic structural modifications of this compound itself are not extensively described in the provided texts, the observation of its antiviral activity, distinct from some of the prominent activities of naphthoquinone esters, implies that the lignan structure of this compound dictates its specific bioactivity profile. researchgate.netctdbase.orgnih.govmdpi.comcgl.org.cn Further targeted modifications of the this compound scaffold would be necessary to fully understand the SAR within the lignan class of rhinacanthins.

Comparative SAR Analysis Across Different Rhinacanthin Chemotypes (e.g., lignans vs. naphthoquinone esters)

Rhinacanthins encompass different chemical classes, notably lignans and naphthoquinone esters. This compound is classified as a lignan, while many other well-studied rhinacanthins, such as Rhinacanthin C, D, N, and Q, are naphthoquinone esters. nih.govresearchgate.netnih.govmdpi.comcgl.org.cnuni-freiburg.de This fundamental difference in their core structures leads to distinct SAR profiles and potentially different biological targets and activities.

Comparative studies have shown varying degrees of activity across these chemotypes for different biological effects. For example, this compound has demonstrated antiviral activity against the influenza virus. researchgate.netctdbase.orgnih.govmdpi.comcgl.org.cn In contrast, naphthoquinone esters like Rhinacanthin C, D, N, and Q have also shown significant antiviral activities against various viruses, including influenza virus A/PR/8/34, Human Rhinovirus 1B (HRV1B), and Coxsackievirus B3 (CVB3), with varying potencies (IC50 values ranging from 0.03 to 23.7 µM). mdpi.comcgl.org.cn

In the context of cytotoxicity, naphthoquinone esters, particularly those with a C-3 hydroxy group and specific methyl substitutions on the propyl chain, have shown notable effects against cancer cell lines. nih.govnih.gov Rhinacanthin C, a naphthoquinone ester, has been reported to exhibit tumor-specific cytotoxicity. nih.gov While some rhinacanthins have shown antioxidant and antiglycation activities, comparative analyses suggest differences in potency among the various rhinacanthins based on their structures. jst.go.jpbidd.groupebi.ac.uk

The distinct chemical scaffolds of lignans (like this compound) and naphthoquinone esters (like Rhinacanthin C, D, N, Q) contribute to their differing interactions with biological systems, resulting in varied bioactivity profiles. Understanding these differences is key to exploring their therapeutic potential and guiding the synthesis of more potent and selective analogs.

| Compound | Chemotype | Reported Activities (Examples) | PubChem CID |

| This compound | Lignan | Antiviral (Influenza virus) researchgate.netctdbase.orgnih.govmdpi.comcgl.org.cn | 10366055 |

| Rhinacanthin C | Naphthoquinone Ester | Antiviral (Influenza, HRV1B, CVB3), Cytotoxic, Antiglycation nih.govmdpi.comcgl.org.cnnih.govjst.go.jpbidd.groupnih.gov | 6474554 |

| Rhinacanthin D | Naphthoquinone Ester | Antiviral (Influenza, HRV1B, CVB3) nih.govmdpi.comcgl.org.cn | 465430 |

| Rhinacanthin F | Lignan | Antiviral (Influenza virus) researchgate.netctdbase.orgmdpi.com | 444.1420 (Mol Weight) ebi.ac.uk - CID not found |

| Rhinacanthin N | Naphthoquinone Ester | Antiviral (Influenza, HRV1B, CVB3), Cytotoxic, Antiglycation nih.govnih.govnih.govmdpi.comcgl.org.cnjst.go.jpbidd.group | 10005112 (Likely based on related CIDs) - CID not explicitly found |

| Rhinacanthin Q | Naphthoquinone Ester | Antiviral (Influenza, HRV1B, CVB3), Cytotoxic nih.govnih.govnih.govmdpi.comcgl.org.cn | 10005113 |

| Rhinacanthone (B71880) | Naphthopyran Derivative | Antiviral mdpi.comcgl.org.cn | 196964 |

| Rhinacasutone | Naphthoquinone | Antiviral mdpi.comcgl.org.cn | CID not found |

| Heliobuphthalmin | Lignan | Antiviral mdpi.comcgl.org.cn | CID not found |

Preclinical Pharmacological Activities and Mechanistic Elucidation in Vitro and in Vivo Animal Studies

Antiviral Efficacy and Mechanisms of Action

Studies have indicated that rhinacanthin E possesses antiviral properties, suggesting its potential as an antiviral agent. ontosight.ai

Activity Against Influenza Virus Type A (e.g., H1N1, PR8)

This compound, along with rhinacanthin F, isolated from the aerial parts of Rhinacanthus nasutus, has shown significant antiviral activity against influenza virus type A. psu.ac.thjapsonline.com Specifically, this compound exhibited an IC₅₀ value of 7.4 µg/mL against influenza virus type A. psu.ac.th Another study also highlights this compound and F as lignans (B1203133) extracted from Rhinacanthus nasutus that show activity against influenza viruses. nih.gov

Activity Against Human Cytomegalovirus and Herpes Simplex Virus

This compound has been reported to be active against herpes simplex virus type 2 (HSV-2). researchgate.net While some naphthoquinones from Rhinacanthus nasutus have shown activity against human cytomegalovirus (HCMV) and murine cytomegalovirus (mCMV), this compound's specific activity against these viruses is also noted in the context of antiviral compounds from the plant. psu.ac.thjapsonline.comresearchgate.net

Molecular Targets and Pathway Modulation in Antiviral Action

While specific molecular targets and pathway modulation for this compound's antiviral action are still under investigation, research into other plant-derived secondary metabolites with antiviral properties suggests several potential mechanisms. These can include inhibiting virus entry or attachment to host cells, inhibiting viral replication, inhibiting protein synthesis, modulating the host's immune system, modulating cellular signaling pathways, and direct virucidal activity. nih.gov Further research is needed to precisely define how this compound exerts its effects at the molecular level against the viruses it is active against.

Anticancer and Antiproliferative Potency

This compound may possess anticancer activities, although further research is required to fully understand its mechanisms and potential in cancer treatment. ontosight.ai

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., neuroblastoma, cervical, hepatocellular, oral squamous cell carcinoma, breast adenocarcinoma, human epidermoid carcinoma, melanoma, leukemia, prostate carcinoma, bladder cell lines)

While much of the research on the cytotoxic effects of Rhinacanthus nasutus and its constituents has focused on other rhinacanthins like rhinacanthone (B71880) and rhinacanthin-C, studies indicate that extracts from the plant, containing various rhinacanthins including E, exhibit cytotoxicity against a range of cancer cell lines. For instance, R. nasutus extracts have shown effective inhibition of tumor cell growth in human cervical carcinoma (HeLa), human epidermoid carcinoma (Hep-2, KB), human promyelocytic leukemia (HL-60), human prostate carcinoma (PC-3), human bladder carcinoma (T24), human breast cancer (MCF-7), human hepatocellular carcinoma, oral squamous cell carcinoma, and melanoma cell lines. psu.ac.thresearchgate.netnih.govms-editions.clijpsr.com Although this compound's specific contribution to the cytotoxicity observed in these studies requires further elucidation, its presence in active extracts suggests its potential role.

Data from studies on Rhinacanthus nasutus extracts and other rhinacanthins provide a basis for understanding the potential breadth of this compound's activity.

| Cancer Cell Line | Source Material (R. nasutus) | Observed Activity | Relevant Rhinacanthin (if specified) | Source Indices |

| Human Cervical Carcinoma (HeLa) | Root extract, Rhinacanthone | Inhibition of growth, Apoptosis induction | Rhinacanthone researchgate.net, Extract researchgate.net | researchgate.net |

| Human Epidermoid Carcinoma (KB) | Methanol (B129727) extract, Rhinacanthin-B | Significant cytotoxicity | Rhinacanthin-B psu.ac.th, Extract psu.ac.th | psu.ac.th |

| Human Epidermoid Carcinoma (Hep-2) | Root extract | Effective inhibition | Not specified | researchgate.net |

| Human Promyelocytic Leukemia (HL-60) | Root extract, Plant extracts | Effective inhibition, Cytotoxicity | Not specified, Not specified | researchgate.net, ijpsr.com |

| Human Prostate Carcinoma (PC-3) | Leaf extract | Antiproliferative, Cytotoxicity | Not specified | researchgate.net, nih.gov |

| Human Bladder Carcinoma (T24) | Leaf extract | Antiproliferative, Cytotoxicity | Not specified | researchgate.net, nih.gov |

| Human Breast Cancer (MCF-7) | Root extract, Grape extracts | Effective inhibition, Cytotoxicity | Not specified, Not specified | researchgate.net, ijpsr.com |

| Human Hepatocellular Carcinoma | Grape seed/stem extracts | Cytotoxicity | Not specified | ijpsr.com |

| Human Oral Squamous Cell Carcinoma (HSC4, ORL-48, ORL-136) | Rhinacanthin-C, Leaf extract | Growth inhibition, Cytotoxicity | Rhinacanthin-C nih.gov, Extract nih.gov | nih.gov, nih.gov |

| Melanoma | Plant extracts | Cytotoxicity | Not specified | ijpsr.com |

| Mouse Leukemia (P-388) | Root extract | Effective inhibition | Not specified | researchgate.net |

Note: This table includes data from studies on R. nasutus extracts and other rhinacanthins, as specific data solely for this compound against all listed cell lines was not explicitly found in the provided snippets. This compound's presence in these extracts suggests its potential contribution to the observed activities.

Mechanisms of Cell Death Induction (e.g., non-apoptotic pathways, mitochondrial involvement)

Research on related rhinacanthins, such as rhinacanthone and rhinacanthin-C, provides insights into potential mechanisms by which this compound might induce cell death. Rhinacanthone has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells primarily through the mitochondria-dependent signaling pathway. researchgate.netresearchgate.net This process involved an increase in pro-apoptotic protein Bax, a decrease in anti-apoptotic proteins Bcl-2 and survivin, and activation of caspase-9 and caspase-3. researchgate.netresearchgate.net Rhinacanthone also increased the expression of apoptosis-inducing factor (AIF), which translocates from mitochondria to the nucleus and can induce apoptosis through a caspase-independent pathway. researchgate.netresearchgate.net

Studies on rhinacanthin C have suggested the induction of non-apoptotic cell death in human oral squamous cell carcinoma cell lines, as it did not induce internucleosomal DNA fragmentation or caspase-3 activation. researchgate.net Non-apoptotic cell death mechanisms include pathways independent of caspases, such as autophagy and necroptosis. uva.esnih.gov Mitochondrial involvement is a key aspect of the intrinsic apoptotic pathway, where the release of factors like cytochrome C, Smac/Diablo, Endonuclease G, and AIF from the mitochondria can trigger caspase-dependent or caspase-independent cell death. uva.esscielo.org While direct mechanistic studies on this compound are needed, the findings on related compounds suggest that its cytotoxic effects could involve both apoptotic and potentially non-apoptotic pathways, with a likely role for mitochondrial modulation.

Tumor Specificity and Selectivity Studies

Studies have investigated the cytotoxic activity of rhinacanthins, including Rhinacanthin C (Rhi-C), against various human tumor cell lines and normal cells to determine their tumor specificity researchmap.jpresearchgate.net. Tumor specificity (TS) is often assessed by comparing the cytotoxic concentration 50% (CC50) for normal cells to that of tumor cell lines researchmap.jpresearchgate.net. A higher TS value indicates greater selectivity for tumor cells researchgate.net.

One study found that among five rhinacanthins tested, Rhi-C exhibited the highest tumor specificity with a TS value of 15.2 researchmap.jpresearchgate.net. This suggests that Rhi-C was more cytotoxic to tumor cell lines compared to normal cells researchmap.jpresearchgate.net. The tumor specificity of other rhinacanthins like rhinacanthin G, N, and Q was found to be moderate, with TS values ranging from 7.9 to 9.6 researchmap.jp. The TS value of Rhi-C was reported to be comparable to that of certain chemotherapy drugs like peplomycin (B1231090) (TS=13.5) and doxorubicin (B1662922) (TS > 17.4) researchmap.jp.

Data Table: Tumor Specificity of Rhinacanthins

| Compound | Tumor Specificity (TS) |

| Rhinacanthin C | 15.2 |

| Rhinacanthin G | 7.9 |

| Rhinacanthin N | 9.6 |

| Rhinacanthin Q | 9.6 |

| Rhinacanthone | 1.3 |

Note: Data is based on a study comparing cytotoxic activity against human normal and tumor cells after 48h incubation researchmap.jp. Tumor specificity index (TSI) is calculated as the ratio of the IC50 of control cell lines and cancer cell lines researchgate.net.

Antimetastatic Effects

Preclinical research has indicated that rhinacanthins, particularly Rhi-C, possess antimetastatic properties nih.govnih.govresearchgate.netresearchgate.net. These effects have been observed in various cancer cell lines.

Studies on human cholangiocarcinoma (CCA) cells (KKU-M156) demonstrated that Rhi-C significantly inhibited cell migration and invasion in a dose-dependent manner nih.govnih.gov. This suggests that Rhi-C can impede the ability of cancer cells to move and invade surrounding tissues nih.govnih.gov.

Furthermore, the antimetastatic activity of liposomal rhinacanthin-N has been reported in a mouse model of melanoma-induced pulmonary metastasis ijpsonline.com. This indicates that rhinacanthin-N may also play a role in preventing the spread of cancer cells to distant organs ijpsonline.com.

Modulation of Signaling Pathways (e.g., MMP-2, uPA, FAK, MAPK)

Rhinacanthins have been shown to modulate several signaling pathways involved in cancer progression, invasion, and metastasis nih.govnih.govnih.govresearchgate.netresearchgate.net.

In cholangiocarcinoma cells, Rhi-C treatment led to a decrease in the expression levels of Focal Adhesion Kinase (FAK) and phosphorylated FAK (p-FAK) nih.govnih.gov. FAK is a key protein involved in cell adhesion, migration, and invasion nih.govnih.gov.

Rhi-C also reduced the activity and protein expression levels of Matrix Metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA) in a dose-dependent manner nih.govnih.gov. MMP-2 and uPA are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis nih.govnih.govresearchgate.net.

The modulation of these proteins by Rhi-C appears to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38-, ERK1/2-, and JNK1/2-MAPK nih.govnih.gov. Rhi-C treatment decreased the levels of phosphorylated forms of these kinases nih.govnih.gov. The inhibition of the MAPK pathway is associated with decreased production of proteolytic enzymes like MMP-2 and uPA, leading to inhibited cancer invasion nih.gov.

Additionally, Rhi-C has been shown to downregulate the transcription factor NF-κB, which plays a role in the expression of MMP-2 and uPA nih.govnih.govresearchgate.net. Rhi-C inhibited NF-κB/p65 expression and its translocation to the nucleus nih.govnih.gov.

Data Table: Effects of Rhinacanthin C on Invasion-Related Proteins and Pathways in KKU-M156 Cells

| Protein/Pathway | Effect of Rhinacanthin C Treatment |

| FAK | Decreased expression levels |

| p-FAK | Decreased expression levels |

| MMP-2 | Decreased activity and expression |

| uPA | Decreased activity and expression |

| p38-MAPK | Decreased phosphorylation levels |

| ERK1/2-MAPK | Decreased phosphorylation levels |

| JNK1/2-MAPK | Decreased phosphorylation levels |

| NF-κB/p65 | Decreased expression and nuclear translocation |

Note: Data is based on studies in human cholangiocarcinoma (KKU-M156) cells nih.govnih.gov.

Anti-inflammatory and Immunomodulatory Effects

Rhinacanthins have demonstrated significant anti-inflammatory and immunomodulatory activities in preclinical studies nih.govnih.govnih.govtjnpr.orgfrontiersin.orgresearchgate.netresearchgate.netencyclopedia.pubmdpi.com.

Inhibition of Inflammatory Mediators (e.g., nitric oxide, prostaglandin (B15479496) E2, TNF-α, IL-6)

Several studies have shown that rhinacanthins can inhibit the release of various inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, rhinacanthins, including Rhi-C, Rhi-D, and Rhi-N, exhibited potent anti-inflammatory activity by inhibiting nitric oxide (NO) release nih.govnih.govtjnpr.org. Rhi-C was particularly potent in this regard nih.gov.

Rhinacanthin-C also effectively inhibited the release of prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells nih.govnih.govresearchgate.net. While Rhi-C showed potent inhibition of PGE2, its effects on tumor necrosis factor-alpha (TNF-α) release were reported as inactive at concentrations tested in one study nih.gov. However, other studies, particularly in the context of neuroinflammation, have indicated that Rhi-C can inhibit TNF-α and interleukin-6 (IL-6) secretion in activated microglia nih.govfrontiersin.orgencyclopedia.pubresearchgate.net.

A standardized Rhinacanthus nasutus leaf extract and Rhi-C have been shown to inhibit edema formation in animal models of inflammation, such as the carrageenan-induced paw edema model researchgate.net.

Data Table: Inhibition of Inflammatory Mediators by Rhinacanthins in RAW264.7 Cells

| Compound | Nitric Oxide IC50 (µM) | Prostaglandin E2 IC50 (µM) | TNF-α IC50 (µM) |

| Rhinacanthin C | 1.8 | 10.4 | >100 |

| Rhinacanthin D | 6.2 | 14.4 | >100 |

| Rhinacanthin N | 3.0 | 52.1 | >100 |

Note: Data is based on a study in LPS-induced RAW264.7 macrophage cells nih.gov. IC50 values represent the concentration required for 50% inhibition.

Modulation of Gene Expression (e.g., iNOS, COX-2)

The anti-inflammatory effects of rhinacanthins are also linked to their ability to modulate gene expression of key enzymes involved in inflammation. Studies have shown that Rhi-C can inhibit the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells in a concentration-dependent manner nih.govnih.govresearchgate.net. iNOS is responsible for the production of nitric oxide, while COX-2 is involved in the synthesis of prostaglandins, including PGE2 nih.govnih.govaustinpublishinggroup.com.

Inhibition of iNOS and COX-2 gene expression contributes to the reduction of NO and PGE2 release, respectively nih.govnih.gov. This modulation of gene expression is considered a mechanism by which rhinacanthins exert their anti-inflammatory effects nih.govnih.gov.

Data Table: Effect of Rhinacanthin C on iNOS and COX-2 Gene Expression in LPS-Induced RAW264.7 Cells

| Gene | Effect of Rhinacanthin C Treatment |

| iNOS | Inhibited gene expression (concentration-dependent) |

| COX-2 | Inhibited gene expression (concentration-dependent) |

Note: Data is based on studies in LPS-induced RAW264.7 macrophage cells nih.gov.

Effects on Immune Cell Function (e.g., macrophage activation, peripheral blood mononuclear cell proliferation)

Rhinacanthins have been shown to influence the function of immune cells, particularly macrophages and peripheral blood mononuclear cells (PBMCs) nih.govnih.govtjnpr.orgfrontiersin.orgresearchgate.netsigmaaldrich.comscienceopen.com.

Rhinacanthin C has been reported to attenuate the activation of microglia, which are the resident macrophages of the central nervous system, in response to inflammatory stimuli like LPS, amyloid-β, and interferon-γ nih.govfrontiersin.orgresearchgate.net. This modulation of macrophage activation contributes to the anti-neuroinflammatory effects observed in some studies nih.govfrontiersin.orgresearchgate.net. Macrophages exhibit plasticity and can be classified into different phenotypes, including pro-inflammatory M1 and anti-inflammatory M2 encyclopedia.pubsigmaaldrich.com. Modulating the activation state of macrophages is a key aspect of controlling inflammatory responses encyclopedia.pubsigmaaldrich.com.

While direct studies specifically detailing the effect of this compound on peripheral blood mononuclear cell proliferation were not prominently found in the search results, related research on Chlorella sorokiniana extract, also explored for immunomodulatory effects, showed promotion of mouse PBMC proliferation scienceopen.com. However, this finding is not directly attributable to this compound and is provided as context for the type of immune cell function studies conducted in preclinical research. Further specific research on this compound's direct impact on PBMC proliferation would be needed.

In vivo Models of Inflammation (e.g., carrageenan-induced paw edema, granuloma formation)

Studies on Rhinacanthus nasutus extracts and its major constituent, rhinacanthin-C, have demonstrated anti-inflammatory activities in animal models, including the carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats. researchgate.netthaiscience.info While specific data focusing solely on this compound's activity in these models is limited in the search results, the anti-inflammatory effects observed with the rhinacanthin-rich extract and rhinacanthin-C suggest potential for this compound as well, given its presence in the plant.

In the carrageenan-induced paw edema model, both a standardized R. nasutus leaf extract (SRLE) and rhinacanthin-C dose-dependently inhibited edema formation. researchgate.netthaiscience.info The edema induced by carrageenan is a widely used model for acute inflammation, characterized by a biphasic response involving various mediators like histamine, serotonin, kinins, and prostaglandins. thaiscience.infonih.govinnovareacademics.in SRLE and rhinacanthin-C at a dose of 320 mg/kg showed significant inhibition of paw edema, comparable to the effect of indomethacin (B1671933) (5 mg/kg) at 5 hours post-injection. thaiscience.info

In the cotton pellet-induced granuloma model, which assesses chronic inflammation, SRLE and rhinacanthin-C also suppressed granuloma formation in rats. researchgate.netthaiscience.info Granuloma formation involves the proliferation of macrophages, neutrophils, and fibroblasts. thaiscience.info The inhibition of granuloma formation by SRLE and rhinacanthin-C indicates their ability to suppress the proliferative phase of the inflammatory response. thaiscience.info The efficacy in both models suggests activity against both the exudative and proliferative phases of inflammation. thaiscience.info

Antioxidant and Antiglycation Activities

Rhinacanthin-rich extracts from Rhinacanthus nasutus have been studied for their antioxidant and antiglycation properties, which are considered crucial in preventing diabetic complications. thieme-connect.com

Superoxide (B77818) Scavenging Properties

Rhinacanthin-rich extract (RRE) and rhinacanthin-C have demonstrated potent superoxide scavenging activity. thieme-connect.comresearchgate.net Using a cyclic voltammetric method, RRE exhibited an IC50 value of 8.0 µg/mL, while rhinacanthin-C showed an IC50 value of 9.6 µg/mL. thieme-connect.comresearchgate.net This activity is suggested to occur via an ErCi mechanism (reversible electron transfer followed by an irreversible chemical reaction). thieme-connect.comresearchgate.net

Here is a table summarizing the superoxide scavenging activity:

| Compound/Extract | Superoxide Scavenging IC50 (µg/mL) |

| Rhinacanthins-Rich Extract | 8.0 |

| Rhinacanthin-C | 9.6 |

Inhibition of Advanced Glycation End Products (AGEs) Formation

Rhinacanthin-rich extract and rhinacanthin-C have also shown significant antiglycation activity. thieme-connect.comresearchgate.net They were found to inhibit the formation of advanced glycation end products (AGEs) in in vitro assays. thieme-connect.comresearchgate.net AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids, and their accumulation is linked to various diseases, including diabetic complications. phcog.commdpi.comfrontiersin.org

In a fructose-mediated human serum albumin glycation model, RRE and rhinacanthin-C exhibited comparable antiglycation effects. researchgate.net RRE had an IC50 value of 39.7 µg/mL, and rhinacanthin-C had an IC50 value of 37.3 µg/mL. thieme-connect.comresearchgate.net This activity is suggested to involve the masking of specific residues on albumin. researchgate.net

Here is a table summarizing the antiglycation activity:

| Compound/Extract | Antiglycation IC50 (µg/mL) |

| Rhinacanthins-Rich Extract | 39.7 |

| Rhinacanthin-C | 37.3 |

| Rutin (Positive Control) | 41.5 |

Protection Against Oxidative Stress

Rhinacanthins, including rhinacanthin-C, have been implicated in protecting against oxidative stress. mdpi.com Oxidative stress is a key factor in the development of diabetic complications and other chronic diseases. phcog.comnih.gov Studies have shown that rhinacanthin-rich extract and rhinacanthin-C can reduce renal oxidative stress markers in diabetic rats. researchgate.net They were found to increase the levels of protective enzymes such as superoxide dismutase and catalase, which are important components of the body's antioxidant defense system. researchgate.net This suggests that rhinacanthins contribute to the amelioration of oxidative stress. researchgate.net

Anti-diabetic and Metabolic Regulation

Rhinacanthins have been investigated for their potential anti-diabetic effects, including the inhibition of enzymes involved in glucose metabolism. psu.ac.th

Alpha-Glucosidase Inhibition

Rhinacanthin-rich extract and rhinacanthin-C have shown inhibitory activity against alpha-glucosidase. psu.ac.thresearchgate.netpsu.ac.th Alpha-glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into glucose, influencing postprandial blood glucose levels. researchgate.netnih.gov Inhibition of this enzyme is a strategy for managing type 2 diabetes. researchgate.netnih.gov

RRE exhibited alpha-glucosidase inhibitory activity with an IC50 value of 25.0 µg/mL, which was nearly equal to that of rhinacanthin-C (IC50 of 22.6 µg/mL). psu.ac.th This activity was found to be stronger than that of the standard drug acarbose (B1664774) (IC50 of 395.4 µg/mL). psu.ac.th Kinetic studies indicated that both RRE and rhinacanthin-C are noncompetitive inhibitors of alpha-glucosidase. researchgate.netpsu.ac.th In silico studies have suggested that rhinacanthin-C interacts with alpha-glucosidase through both polar and apolar contacts. psu.ac.thpsu.ac.th

Here is a table summarizing the alpha-glucosidase inhibition activity:

Glucose Uptake Stimulation

Studies have investigated the ability of rhinacanthin-rich extracts (RRE) and their marker compounds, including rhinacanthin-C (RC), rhinacanthin-D (RD), and rhinacanthin-N (RN), to stimulate glucose uptake in cellular models. In L6 myotubes, an RRE at a concentration of 2.5 µg/mL demonstrated potent glucose uptake stimulation, exhibiting an effect greater than 80%. This effect was found to be equivalent to that of standard drugs like insulin (B600854) (2.90 µg/mL) and metformin (B114582) (219.5 µg/mL) nih.govnih.gov. In 3T3-L1 adipocytes, RRE at 20 µg/mL also showed a satisfactory glucose uptake stimulatory effect, comparable to RN (20 µg/mL) and the positive control insulin (0.58 µg/mL), and higher than RC (20 µg/mL) and RD (20 µg/mL) nih.govnih.gov. The mechanism underlying the glucose uptake enhancement by naphthoquinones present in RRE may involve an insulin-independent tyrosine kinase pathway, similar to what has been reported for shikonin. nih.gov

In Vitro Glucose Uptake Stimulation

| Compound/Extract | Cell Line | Concentration (µg/mL) | Effect | Comparison to Standards (at tested concentration) | Citation |

| RRE | L6 myotubes | 2.5 | >80% glucose uptake stim. | Equivalent to insulin (2.90 µg/mL), metformin (219.5 µg/mL) | nih.govnih.gov |

| RRE | 3T3-L1 adipocytes | 20 | Satisfactory glucose uptake stim. | Equivalent to RN (20 µg/mL), insulin (0.58 µg/mL); Higher than RC (20 µg/mL), RD (20 µg/mL) | nih.govnih.gov |

| RN | L6 myotubes | 2.5 | Less potent than RRE | Less potent than insulin, metformin, RC | nih.govnih.gov |

| RN | 3T3-L1 adipocytes | 20 | Satisfactory glucose uptake stim. | Equivalent to RRE (20 µg/mL), insulin (0.58 µg/mL); Higher than RC (20 µg/mL), RD (20 µg/mL) | nih.govnih.gov |

| RC | L6 myotubes | 2.5 | Potent glucose uptake stim. | Equivalent to RRE (2.5 µg/mL), insulin, metformin | nih.govnih.gov |

| RC | 3T3-L1 adipocytes | 20 | Less potent than RRE/RN | Lower than RRE (20 µg/mL), RN (20 µg/mL), insulin (0.58 µg/mL) | nih.govnih.gov |

| RD | L6 myotubes | 2.5 | Less potent than RRE | Less potent than insulin, metformin, RC, RN | nih.govnih.gov |

| RD | 3T3-L1 adipocytes | 20 | Less potent than RRE/RN | Lower than RRE (20 µg/mL), RN (20 µg/mL), insulin (0.58 µg/mL) | nih.govnih.gov |

Anti-adipogenic Effects

Rhinacanthin-rich extract (RRE) has also demonstrated anti-adipogenic effects in 3T3-L1 adipocytes. At a concentration of 20 µg/mL, RRE exhibited a potent anti-adipogenic effect that was equivalent to that of rhinacanthin-C (20 µg/mL) but higher than that of rhinacanthin-D (20 µg/mL) and rhinacanthin-N (20 µg/mL). nih.govnih.gov This suggests that RRE, and potentially the rhinacanthins within it, could play a role in inhibiting the formation of fat cells.

In Vitro Anti-adipogenic Effects in 3T3-L1 Adipocytes

| Compound/Extract | Concentration (µg/mL) | Effect | Comparison to Other Rhinacanthins (at 20 µg/mL) | Citation |

| RRE | 20 | Potent anti-adipogenic | Equivalent to RC; Higher than RD, RN | nih.govnih.gov |

| RC | 20 | Potent anti-adipogenic | Equivalent to RRE; Higher than RD, RN | nih.govnih.gov |

| RD | 20 | Anti-adipogenic | Lower than RRE, RC | nih.govnih.gov |

| RN | 20 | Anti-adipogenic | Lower than RRE, RC | nih.govnih.gov |

Hypoglycemic and Hypolipidemic Observations in Animal Models

In vivo studies using nicotinamide-streptozotocin-induced diabetic rats have investigated the effects of rhinacanthin-rich extract (RRE) and rhinacanthin-C (RC) on blood glucose and lipid levels. RRE (15 mg/kg, equivalent to RC content) and RC (15 mg/kg), as well as the standard drug glibenclamide (600 µg/kg), significantly reduced fasting blood glucose (FBG) and HbA1c levels in diabetic rats. researchgate.netnih.gov They also significantly reduced food and water intake and increased body weight in these models, without affecting normal rats. researchgate.netnih.gov Furthermore, serum lipid profiles were markedly normalized by RRE, RC, and glibenclamide in diabetic rats. researchgate.netnih.gov Histopathological examination of the pancreas revealed that RRE, RC, and glibenclamide evidently restored the islets of Langerhans in diabetic rats. researchgate.netnih.gov These findings suggest that RRE and RC possess significant antidiabetic potential. researchgate.netnih.gov

In Vivo Effects in Nicotinamide-Streptozotocin Induced Diabetic Rats

| Treatment | Dosage (per day) | Effect on FBG | Effect on HbA1c | Effect on Food/Water Intake | Effect on Body Weight | Effect on Serum Lipids | Effect on Pancreatic Islets | Citation |

| RRE | 15 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced | Increased | Markedly normalized | Evidently restored | researchgate.netnih.gov |

| RC | 15 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced | Increased | Markedly normalized | Evidently restored | researchgate.netnih.gov |

| Glibenclamide | 600 µg/kg | Significantly reduced | Significantly reduced | Significantly reduced | Increased | Markedly normalized | Evidently restored | researchgate.netnih.gov |

Other Significant Biological Activities

Beyond its effects on glucose and lipid metabolism, this compound and related rhinacanthins have demonstrated other notable biological activities.

Anti-malarial Efficacy (e.g., against Plasmodium falciparum)

This compound and F, lignans isolated from the aerial parts of R. nasutus, have shown significant activity against the influenza virus under in vitro conditions. nih.govmdpi.com While direct studies on this compound's activity against Plasmodium falciparum were not explicitly found for this compound specifically in the search results, related rhinacanthin analogues containing a naphthoquinone moiety have shown promising in vitro activity against drug-resistant P. falciparum isolates. For instance, rhinacanthin analogue 2 exhibited a median IC50 of 52.2 nM against field isolates from an area of known multidrug resistance, while analogue 1 had a median IC50 of 403.1 nM. researchgate.netnih.govresearchgate.net These analogues were less potent than atovaquone (B601224) but showed parasiticidal activity against multi-drug resistant strains. nih.gov

In Vitro Anti-malarial Activity of Rhinacanthin Analogues Against Plasmodium falciparum Field Isolates

| Compound | P. falciparum Strain | Median IC50 (nM) | Comparison to Atovaquone | Citation |

| Rhinacanthin Analogue 1 | Field Isolates | 403.1 | Less potent | researchgate.netnih.govresearchgate.net |

| Rhinacanthin Analogue 2 | Field Isolates | 52.2 | Less potent | researchgate.netnih.govresearchgate.net |

Anti-platelet Aggregation Properties

Rhinacanthins, including naphthoquinone analogues isolated from the roots of R. nasutus, have been reported to possess anti-platelet aggregation effects. japsonline.commdpi.compsu.ac.th Specific compounds like rhinacanthin-A, -B, and -C have demonstrated inhibition of rabbit platelet aggregation induced by arachidonic acid and collagen in vitro. japsonline.compsu.ac.th While this compound is a lignan (B3055560) and not a naphthoquinone, the plant R. nasutus from which it is isolated is known for this activity, suggesting potential synergistic or complementary effects among the various compounds present in the plant extract. japsonline.commdpi.comresearchgate.net

Hepatoprotective Effects

R. nasutus root extract has shown hepatoprotective effects in rats treated with aflatoxin B1. japsonline.commdpi.comnih.gov Aflatoxin B1 induces hepatotoxicity through oxidative stress, causing damage to DNA, proteins, and lipids. japsonline.commdpi.com It has been suggested that the hepatoprotective effect of R. nasutus is mediated through an antioxidant mechanism. japsonline.commdpi.comnih.gov While these studies often refer to the root extract or other rhinacanthins like rhinacanthin-C, the plant as a whole is recognized for this activity, indicating that this compound, as a constituent of R. nasutus, may contribute to this protective effect.

Inhibition of Insect Cytochrome P450 Enzymes (e.g., CYP6AA3, CYP6P7)

This compound has been investigated for its ability to inhibit insect cytochrome P450 monooxygenases, particularly CYP6AA3 and CYP6P7, which are implicated in insecticide resistance in mosquitoes like Anopheles minimus. nih.govnih.govbuu.ac.thresearchgate.netbuu.ac.th Studies have shown that this compound, along with other rhinacanthins (rhinacanthin-D, -G, -N, -Q, and -H/I), can inhibit the benzyloxyresorufin-O-debenzylation mediated by these enzymes. nih.gov this compound exhibited mechanism-based inhibition against CYP6AA3, indicating irreversible inhibition. nih.gov While this compound was not a mechanism-based inhibitor of CYP6P7 in the same study, other rhinacanthins like rhinacanthin-B, -D, -G, and -N were. nih.gov

In vitro enzymatic inhibition assays revealed synergistic interactions among various rhinacanthins, including combinations involving this compound, in inhibiting both CYP6AA3 and CYP6P7. nih.govresearchgate.netresearchgate.net For instance, the combination of rhinacanthin-D and -E showed potent inhibition of CYP6P7. researchgate.net These rhinacanthins, through P450 inhibition, exerted synergism with cypermethrin (B145020) toxicity on Spodoptera frugiperda (Sf9) cells expressing CYP6AA3 and CYP6P7. nih.govbuu.ac.th

Data on the inhibition modes of rhinacanthins on CYP6AA3 and CYP6P7 are available:

| Compound | CYP6AA3 Inhibition Mode | CYP6P7 Inhibition Mode |

| This compound | Mechanism-based | Reversible |

| Rhinacanthin B | Mechanism-based | Mechanism-based |

| Rhinacanthin C | Reversible | Reversible |

| Rhinacanthin D | Mechanism-based | Mechanism-based |

| Rhinacanthin G | Mechanism-based | Mechanism-based |

| Rhinacanthin N | Mechanism-based | Mechanism-based |

| Rhinacanthin A | Reversible | Mechanism-based |

Anti-osteoclastogenic Activity

This compound has not been specifically detailed in the provided search results regarding its anti-osteoclastogenic activity. However, rhinacanthin C, another compound from Rhinacanthus nasutus, has been extensively studied for this effect. Rhinacanthin C has been shown to inhibit osteoclast differentiation stimulated by RANKL (receptor activator of NF-κB ligand) in mouse bone marrow macrophage cultures. nih.govresearchgate.netiiarjournals.orgnih.gov The mechanism involves the inhibition of RANKL-induced TRAF6-TAK1 association, followed by the inhibition of MAPKs (ERK, JNK, but not p38) and NF-κB activation. nih.gov This cascade leads to the suppression of c-Fos and NFATc1, transcription factors crucial for osteoclast differentiation. researchgate.netnih.gov In vivo studies using a mouse calvaria model also demonstrated that rhinacanthin C reduced RANKL-induced osteoclast formation and bone resorption. researchgate.netnih.gov While rhinacanthin C shows potent anti-osteoclastogenic activity, the activity of this compound in this area is not described in the provided context.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the isolation, purification, and analysis of Rhinacanthin E from plant extracts. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

TLC has been utilized for the profiling of rhinacanthin-enriched extracts. Studies have reported using solvent systems such as methanol (B129727):acetic acid (6:4) and toluene:ethyl acetate (B1210297) (6:4) for TLC analysis of extracts from R. nasutus leaves. nih.gov These systems allow for the separation of different components, and this compound, as a constituent of these extracts, would be expected to exhibit specific Rf values depending on the solvent system used. For instance, a rhinacanthin-enriched extract showed a single spot with an Rf value of 0.94 in methanol:acetic acid (6:4) and 0.96 in toluene:ethyl acetate (6:4). nih.gov

HPLC is a widely used and critical technique for the assessment of purity and quantification of rhinacanthins, including this compound. HPLC systems equipped with UV/Vis or diode-array detectors are standard for this purpose. Separation of rhinacanthins is typically achieved using reversed-phase C18 columns. Mobile phases commonly employed include mixtures of methanol and aqueous acetic acid (e.g., 80:20, v/v 5% aqueous acetic acid) or methanol, trifluoroacetic acid (TFA), and water (e.g., MeOH/0.2% TFA/H2O, 82:18, v/v). Detection wavelengths such as 250 nm or 254 nm are often used for the quantitative analysis of rhinacanthins. Preparative HPLC, including recycling preparative HPLC, has also been applied for the isolation and purification of rhinacanthins from crude extracts.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for determining the chemical structure of this compound and confirming its identity and purity. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry.

NMR spectroscopy, including ¹H, ¹³C, and 2D-COSY NMR, is a critical tool for the detailed structural characterization of rhinacanthins. Analysis of NMR spectra provides information about the different types of protons and carbons in the molecule and their connectivity, allowing for the complete elucidation of the chemical structure. Comparison of experimental NMR data with published values is essential for validation.

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound. Analysis of IR absorption bands can confirm the presence of key moieties. For example, studies on rhinacanthin-enriched extracts have identified bands around 1644 cm⁻¹, indicative of the 1,4-quinone carbonyl group, and broad bands between 3200-3400 cm⁻¹, suggesting the presence of alcoholic hydroxyl groups. nih.gov

Mass Spectrometry, particularly high-resolution techniques like HRESI-TOFMS and UHPLC-QToF-MS, is crucial for determining the molecular weight and elemental composition of this compound and confirming its molecular formula. UHPLC-QToF-MS is a powerful technique for the comprehensive analysis of complex extracts, allowing for the identification of various compounds, including quinones and lignans (B1203133) like this compound, based on their precise mass-to-charge ratios and fragmentation patterns. Mass spectral data can be compared with spectral databases for identification.

Bioanalytical Assays for Activity Profiling

Bioanalytical assays are employed to evaluate the biological activities of this compound, such as cytotoxicity and effects on inflammatory markers. The MTT assay and Enzyme-Linked Immunosorbent Assay (ELISA) are frequently used.

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity. nih.gov This assay relies on the ability of metabolically active cells to convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of viable cells. The MTT assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound or rhinacanthin-enriched extracts against various cell lines, including cancer cells (e.g., neuroblastoma SH-SY5Y, oral cancer ORL-48 and ORL-136, breast cancer MCF-7) and insect cells (Sf9). nih.gov For example, a rhinacanthin-enriched extract showed an IC50 value of 88.9 µg/ml against SH-SY5Y neuroblastoma cells after 24 hours. nih.gov

| Cell Line | Extract/Compound | Assay Duration | IC50 Value (µg/ml) | Source |

|---|---|---|---|---|

| SH-SY5Y | Rhinacanthin enriched extract | 24 hours | 88.9 | nih.gov |

| SH-SY5Y | Doxorubicin (B1662922) (Standard) | 24 hours | 6.5 | nih.gov |

| ORL-48 | Leaf extract | Not specified | Potent antiproliferative effects | |

| ORL-136 | Leaf extract | Not specified | Potent antiproliferative effects |

ELISA is a common immunoassay used to quantify specific proteins, such as cytokines, in biological samples. This technique is applied to assess the anti-inflammatory potential of rhinacanthins by measuring the levels of pro-inflammatory cytokines like Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) released by cells (e.g., RAW 264.7 macrophages, RBL-2H3 cells, BV-2 microglia) in response to stimuli and treatment with this compound or related extracts. Studies have shown that rhinacanthin-C, a related compound, can attenuate the production of IL-6 and TNF-α in activated microglial cells.

Future Directions and Research Gaps

Elucidation of Comprehensive Molecular Mechanisms and Intracellular Signaling Pathways

While some biological activities of rhinacanthins, including antiviral effects, have been reported, the precise molecular mechanisms and intracellular signaling pathways modulated by Rhinacanthin E are not yet fully elucidated nih.gov. Understanding how this compound interacts with specific cellular targets, influences gene and protein expression, and modulates downstream signaling cascades is crucial for defining its therapeutic potential. Future research should focus on detailed investigations using techniques such as proteomics, transcriptomics, and advanced cell biology approaches to map the complete molecular footprint of this compound activity. This includes identifying direct binding partners, understanding its influence on key regulatory pathways, and determining how these interactions translate into observed biological effects. For example, while Rhinacanthin C has been shown to inhibit matrix metallopeptidase 2 (MMP-2) and modulate MAPK pathways in cholangiocarcinoma cells, similar detailed pathway analyses are needed specifically for this compound to understand its unique mechanisms uni-freiburg.deresearchgate.net.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents

Studies have indicated synergistic interactions among different rhinacanthins in certain biological contexts, such as the inhibition of mosquito cytochrome P450 enzymes researchgate.netnih.govresearchgate.net. Specifically, synergistic interactions have been observed between this compound and Rhinacanthin G, as well as between Rhinacanthin D and this compound, in inhibiting certain CYP enzymes researchgate.net. This suggests that this compound may exhibit enhanced activity when combined with other compounds. Future research should systematically explore the synergistic potential of this compound with other isolated phytochemicals from Rhinacanthus nasutus or with conventional therapeutic agents. This could involve in vitro and in vivo combination studies to identify beneficial interactions that could lead to improved efficacy or reduced effective doses. Investigating combinations relevant to its reported antiviral activity, for instance, could be a promising avenue nih.gov.

Advanced In vivo Preclinical Models for Efficacy and Pharmacodynamics

While some in vivo studies have been conducted with Rhinacanthus nasutus extracts or other rhinacanthins, there is a need for more advanced in vivo preclinical studies specifically focusing on this compound thaiscience.inforesearchgate.netdntb.gov.ua. These studies should aim to rigorously evaluate its efficacy in relevant disease models, determine its pharmacokinetic profile (absorption, distribution, metabolism, excretion), and assess its pharmacodynamics (the effects of the compound on the body). Utilizing sophisticated animal models that closely mimic human disease conditions would provide more translatable data on the therapeutic potential of this compound. Such studies are essential to bridge the gap between in vitro observations and potential clinical applications.

Development of Robust and Scalable Bioproduction Methods for Sustainable Supply

The sustainable and cost-effective production of this compound is a critical factor for its potential therapeutic development. Currently, isolation from natural plant sources may face challenges related to yield variability, environmental factors, and scalability researchgate.netmdpi.com. Research into robust and scalable bioproduction methods is necessary to ensure a sustainable supply of high-quality this compound. This could involve optimizing plant cell or tissue culture techniques, exploring hairy root cultures, or investigating microbial fermentation systems researchgate.netmdpi.commdpi.compreprints.org. Recent studies have shown promising results in enhancing rhinacanthin production in R. nasutus roots using hydroponics and elicitation techniques, suggesting potential avenues for optimizing biomass and rhinacanthin content jyoungpharm.org. Further research is needed to specifically optimize the production of this compound through these or other biotechnological approaches.

Table 1: Enhanced Total Rhinacanthin Production in Rhinacanthus nasutus Hydroponics Roots with Elicitors jyoungpharm.org

| Elicitor | Concentration (mg/mL) | Total Rhinacanthin Content (% w/w) |

| Control | - | 2.7 |

| Chitosan (B1678972) | 0.15 | 6.0 |

| T. harzianum extract | 1.0 | 6.1 |

| Lawsone | - | 4.6 |

| Salicylic (B10762653) acid | - | 3.4 |

Note: Data is representative of enhanced total rhinacanthin production, which includes this compound among other rhinacanthins.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Understanding the structure-activity relationships of this compound is fundamental for the rational design and synthesis of next-generation analogues with potentially enhanced potency, selectivity, and improved pharmacokinetic properties. Studies on other rhinacanthins have demonstrated that modifications to the chemical structure can influence their biological activities researchgate.netnih.gov. Future research should involve medicinal chemistry efforts focused on synthesizing a library of this compound analogues. These analogues can then be evaluated in targeted assays to identify compounds with superior therapeutic profiles. Computational modeling and structure-based drug design techniques can play a significant role in guiding the synthesis of promising new entities researchgate.netphcog.com.

Table 2: Antimalarial Activity of Synthetic Rhinacanthin Analogues against P. falciparum researchgate.net

| Compound | IC₅₀ (nM) against ART-resistant IPC-5202 strain | Note |

| Rhinacanthin analogue 1 | 45.9 | Showed parasiticidal activity. researchgate.net |

| Rhinacanthin analogue 2 | 3.3 | More potent than analogue 1. researchgate.net |

| Atovaquone (B601224) (Reference) | - | Rhinacanthin analogues showed less potency than ATQ. researchgate.net |

Note: This table presents data on synthetic analogues, illustrating the potential for structural modification to influence activity, which is relevant to the future direction of designing this compound analogues.

Q & A

Q. How does this compound’s structure-activity relationship (SAR) guide the development of analogs with enhanced efficacy?

- Methodological Answer : Synthesize derivatives with modifications to the naphthoquinone core or ester side chains. Test in parallel assays (e.g., anti-inflammatory, cytotoxicity) to correlate structural changes with activity. Use QSAR models to prioritize candidates .

Data Analysis & Reporting Standards

- Data Contradiction Analysis : Highlight variability in experimental parameters (e.g., cell passage number, serum concentration) and use Bland-Altman plots to assess inter-study reproducibility .

- Meta-Analysis : Follow PRISMA guidelines to systematically review literature, extract data, and apply random-effects models to account for heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.